4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)16-9-5-14(11-20)6-10-16/h3-10,12H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGFZRJLZUAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the cyano group and the thiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives, including 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide, exhibit significant anticancer properties. A study by Evren et al. (2019) highlighted the synthesis of thiazole-based compounds that showed strong selectivity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound's mechanism involves inducing apoptosis, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In a study focusing on thiazole derivatives, several compounds demonstrated potent activity against Gram-positive bacteria and fungi. For instance, certain derivatives showed inhibition percentages exceeding standard antibiotics like nystatin and gentamicin . The presence of the thiazole moiety is believed to enhance the interaction with microbial targets.
Pesticidal Activity
Thiazole derivatives are increasingly recognized for their potential as agrochemicals. Research indicates that compounds similar to this compound can be effective against plant pathogens. Studies have shown that these compounds can inhibit fungal growth and may serve as fungicides in agricultural settings, contributing to crop protection strategies .
Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole structures can improve charge transport properties and overall device efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Evren et al. (2019) | Anticancer Activity | Demonstrated strong selectivity against A549 and NIH/3T3 cells with significant apoptosis induction. |
| Thiazole Derivatives Study | Antimicrobial Properties | Showed superior inhibition against various bacteria compared to standard antibiotics. |
| Organic Electronics Research | Material Science | Improved charge transport properties in OLED applications due to thiazole incorporation. |
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide, highlighting structural variations, biological activities, and synthetic yields:
Key Observations:
Electron-withdrawing groups (e.g., cyano, nitro) on the benzamide moiety are associated with increased binding affinity in enzyme inhibition contexts .
Synthetic Yields :
- Yields for thiazole-linked benzamides vary widely (68–129%), depending on substitution patterns. For example, PB5 (68% yield) requires column chromatography for purification , whereas simpler analogs like those in achieve higher yields (e.g., 129.23%) under optimized conditions.
Biological Relevance: Analogs with sulfonamide (e.g., ) or triazole (e.g., ) substituents show diverse applications, from antimicrobial to anticancer research. The cyano group in the target compound may position it as a candidate for kinase inhibition due to its structural similarity to known inhibitors .
Spectroscopic Characterization: IR and NMR data for related compounds (e.g., νC≡N at ~2200 cm⁻¹ for cyano groups; δ 7.5–8.5 ppm for aromatic protons in ¹H-NMR) provide benchmarks for confirming the target compound’s structure .
Biological Activity
Overview
4-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and findings from recent research.
- IUPAC Name : this compound
- Molecular Formula : C15H14N3OS
- Molecular Weight : 286.35 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The presence of the cyano group and thiazole ring enhances its ability to bind to proteins and enzymes, influencing their activity. This compound has been studied for its potential as an inhibitor in various enzymatic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has shown efficacy against a variety of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 200 µg/mL against these pathogens .
2. Anticancer Properties
Thiazole derivatives are often explored for their anticancer potential. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines. For example, derivatives with similar functionalities have been noted to inhibit RET kinase activity, a target in certain cancer therapies .
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research on related compounds has shown that modifications to the thiazole ring can lead to significant changes in enzyme inhibition profiles, making it a candidate for further exploration in drug design .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited strong antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Line Testing
In another study focused on cancer treatment, researchers synthesized several thiazole derivatives and tested their effects on human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, suggesting the promise of thiazole-based compounds in oncology .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves two key steps:
- Thiazole Ring Formation : Cyclization of α-haloketones with thiourea or thioamides under basic conditions to form the thiazole core .
- Coupling with Benzamide : Reaction of the thiazole intermediate with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or acetonitrile . Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., DMAP for acylations) significantly impact yield. Purity is monitored via TLC and HPLC .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and bonding (e.g., thiazole protons at δ 7.2–8.1 ppm, cyano group at ~110 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 348.1 for C₁₉H₁₄N₃OS) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing interactions, though high-purity crystals are required .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
